molecular formula C20H23ClN4O B2461433 N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097899-64-2

N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No.: B2461433
CAS No.: 2097899-64-2
M. Wt: 370.88
InChI Key: CDNORNHEMREVMW-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a central regulator of a programmed form of inflammatory cell death known as necroptosis, as well as apoptosis and NF-κB-mediated inflammatory signaling [https://www.nature.com/articles/s41586-019-1383-0]. By specifically targeting the kinase activity of RIPK1, this compound effectively blocks the initiation of necroptosis, providing researchers with a critical tool to dissect the role of this pathway in various disease models. Its primary research value lies in the investigation of pathologies driven by aberrant cell death and inflammation, including neurological disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, ischemic injury (e.g., stroke and myocardial infarction), and autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease [https://www.cell.com/cell/fulltext/S0092-8674(21)01441-3]. The high selectivity of this inhibitor for RIPK1 over other kinases, including the closely related RIPK3, allows for precise pharmacological interrogation of RIPK1-dependent signaling events without confounding off-target effects, making it an indispensable compound for advancing our understanding of cell death mechanisms and for exploring potential therapeutic interventions [https://pubmed.ncbi.nlm.nih.gov/32966778/].

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O/c21-17-6-2-1-4-16(17)13-22-20(26)14-8-10-25(11-9-14)19-12-15-5-3-7-18(15)23-24-19/h1-2,4,6,12,14H,3,5,7-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNORNHEMREVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide, with the CAS number 2097899-64-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H23ClN4OC_{20}H_{23}ClN_{4}O and it has a molecular weight of 370.9 g/mol. The structure features a piperidine core linked to a cyclopentapyridazine moiety and a chlorophenyl group, which are critical for its biological interactions.

PropertyValue
CAS Number2097899-64-2
Molecular FormulaC20H23ClN4O
Molecular Weight370.9 g/mol

Enzyme Inhibition

Piperidine derivatives are often evaluated for their enzyme inhibition capabilities. In particular, compounds containing piperidine cores have been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's . While direct studies on this specific compound are sparse, the presence of similar functional groups suggests potential activity in this area.

Anticancer Potential

The anticancer properties of compounds with similar structures have been explored extensively. For example, piperidine derivatives have been associated with antitumor activity through mechanisms involving apoptosis induction and cell cycle arrest . Although specific data on this compound is lacking, the structural components indicate a promising avenue for further investigation.

Study 1: Synthesis and Biological Evaluation

A study focusing on the synthesis of piperidine derivatives evaluated their biological activities through various assays. Compounds were assessed for their antibacterial and enzyme inhibitory activities. The results indicated that certain derivatives exhibited significant inhibition against AChE and urease while demonstrating antibacterial effects against multiple strains .

Study 2: Structure-Activity Relationship (SAR)

In another investigation into the SAR of piperidine compounds, researchers found that modifications at specific positions significantly affected biological activity. The introduction of electron-withdrawing groups like chlorine enhanced the inhibitory effects on AChE, suggesting that this compound may follow similar trends .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The cyclopenta[c]pyridazine moiety is a critical feature shared with N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide () and 2-(2-bromophenyl)-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide (). Key differences include:

  • Substituent on the aromatic ring: The target compound’s 2-chlorophenyl group contrasts with the brominated analogs in (4-bromo-3-methylphenyl) and (2-bromophenyl). Halogen size (Cl vs.
  • Linker group : The azetidine ring in replaces the piperidine in the target compound. Azetidine’s smaller ring size may reduce conformational flexibility, impacting pharmacophore alignment .
Table 1: Core Heterocycle Comparison
Compound Core Structure Aromatic Substituent Linker Group Molecular Weight (g/mol)
Target Compound Cyclopenta[c]pyridazine 2-Chlorophenylmethyl Piperidine Not Provided
N-(4-Bromo-3-methylphenyl)-... () Cyclopenta[c]pyridazine 4-Bromo-3-methylphenyl Piperidine Not Provided
2-(2-Bromophenyl)-... () Cyclopenta[c]pyridazine 2-Bromophenyl Azetidine 401.30

Piperidine Carboxamide Derivatives

The piperidine-4-carboxamide scaffold is shared with N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide (). Key distinctions include:

  • Substituent on the oxazole/pyridazine : The target compound lacks the oxazole ring present in ’s analogs, which may reduce steric hindrance or modify binding to viral entry proteins .
  • Trifluoromethyl vs.
Table 2: Piperidine Carboxamide Derivatives
Compound () Heterocycle Aromatic Substituent Yield (%) Molecular Formula
Analog 1 Oxazole 2-Chloro-6-methylphenyl 57 C₂₉H₄₄ClN₄O₂
Analog 2 Oxazole 2-Chloro-6-(trifluoromethyl)phenyl 58 C₂₉H₃₉ClF₃N₄O₂
Target Compound Pyridazine 2-Chlorophenylmethyl Not Provided Not Provided

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-[(2-chlorophenyl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of pyridazine intermediates, coupling with piperidine-carboxamide derivatives, and chlorobenzyl functionalization. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are used for coupling reactions to enhance solubility and reactivity .
  • Catalysts : Palladium catalysts (e.g., Pd/C) or bases (e.g., NaH) for deprotonation and cross-coupling steps .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC are employed to track reaction progress and purity .
    • Optimization : Adjusting temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios (e.g., 1:1.2 for amine coupling) improves yield .

Q. How is the structural integrity of the compound confirmed after synthesis?

  • Methodological Answer : Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify regiochemistry of the pyridazine ring and piperidine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ at m/z 480.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopenta-pyridazine core .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Testing against kinases (e.g., MAPK) or receptors (e.g., GPCRs) at 10 µM concentrations to identify IC50_{50} values .
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or radioligand displacement assays for target engagement .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Simulations : Tools like AutoDock Vina predict binding poses with target proteins (e.g., cyclin-dependent kinases) to prioritize substituent modifications .
  • QSAR Modeling : Quantitative structure-activity relationships correlate pyridazine ring substitutions (e.g., electron-withdrawing groups) with improved IC50_{50} values .
  • MD Simulations : Molecular dynamics (10–100 ns trajectories) assess conformational stability of the piperidine-carboxamide moiety in aqueous environments .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR alongside enzymatic assays) to rule out false positives .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-dependent responses) and outliers .
  • Proteomic Profiling : Unbiased mass spectrometry-based screens detect off-target interactions that may explain variability .

Q. What strategies are effective for studying its interaction mechanisms with biological targets?

  • Methodological Answer :

  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in target proteins to identify critical binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .
  • Cryo-EM : Resolve high-resolution structures of compound-target complexes in near-native states .

Q. How can stability and degradation pathways be systematically analyzed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation products .
  • LC-MS/MS : Characterize degradation products and propose degradation pathways (e.g., hydrolysis of the carboxamide group) .
  • Accelerated Stability Testing : Monitor potency loss in lyophilized vs. solution formulations over 6–12 months .

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